

Spectroscopic Data for 3-O-Methyltirotundin: A Technical Guide

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Compound of Interest

Compound Name: 3-O-Methyltirotundin

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This technical guide provides a summary of available spectroscopic information for the sesquiterpenoid **3-O-Methyltirotundin**. Direct experimental spectroscopic data (NMR, MS, IR) for this specific compound is not readily available in public databases. Therefore, this document presents the known chemical properties of **3-O-Methyltirotundin** and provides representative spectroscopic data and experimental protocols for closely related guaianolide sesquiterpene lactones to serve as a reference for researchers.

Compound Profile: 3-O-Methyltirotundin

3-O-Methyltirotundin is a sesquiterpenoid that has been isolated from the plant *Tithonia diversifolia*, also known as the Mexican sunflower.^{[1][2]}

Property	Value
Chemical Name	3-O-Methyltirotundin
CAS Number	1021945-29-8[2][3]
Molecular Formula	C ₂₀ H ₃₀ O ₆ [2]
Molecular Weight	366.45 g/mol [2]
Compound Type	Sesquiterpenoids
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

Representative Spectroscopic Data: Guaianolide Sesquiterpene Lactones

The following tables present representative ¹H and ¹³C NMR data for a related guaianolide sesquiterpene lactone, providing an example of the expected spectral features for this class of compounds. This data is for 3β-hydroxy-4α(acetoxy)-4β(hydroxymethyl)-8α-(4-hydroxy methacrylate)-1αH,5αH, 6αH-gual-10(14),11(13)-dien-6,12-olide (Compound 1 from the cited source), isolated from *Centaurothamnus maximus*. [4]

Table 1: Representative ¹H NMR Data for a Guaianolide Sesquiterpene Lactone (500 MHz, CDCl₃) [4]

Position	δ (ppm)	Multiplicity	J (Hz)
1	3.23	m	
2	2.15, 1.85	m	
3	4.15	dd	10.5, 9.5
5	2.36	t	9.9
6	4.84	t	12.9
7	3.22	brt	9.3
8	5.35	d	9.3
9	2.65, 2.18	m	
13a	6.25	d	
13b	5.64	d	3.0
14a	5.15	s	
14b	5.05	s	
15a	3.85	d	11.5
15b	3.75	d	11.5
18a	6.05	s	
18b	5.55	s	
19	1.85	s	
OAc	2.05	s	

Table 2: Representative ^{13}C NMR Data for a Guaianolide Sesquiterpene Lactone (125 MHz, CDCl_3)[4]

Position	δ (ppm)
1	51.8
2	38.5
3	76.1
4	77.2
5	53.7
6	74.2
7	48.1
8	79.4
9	40.3
10	148.1
11	139.8
12	165.5
13	119.5
14	112.9
15	63.4
16	169.5
17	138.1
18	124.5
19	18.2
OAc (C=O)	171.9
OAc (CH ₃)	20.9

Infrared (IR) Spectroscopy:

Characteristic IR absorption bands for guaianolide sesquiterpene lactones typically include:

- γ -lactone carbonyl (C=O): $\sim 1770\text{ cm}^{-1}$
- Ester carbonyl (C=O): $\sim 1735\text{ cm}^{-1}$
- Hydroxyl (O-H): A broad band around 3400 cm^{-1}
- Carbon-carbon double bonds (C=C): $\sim 1650\text{-}1670\text{ cm}^{-1}$
- C-H stretching: $\sim 2850\text{-}3000\text{ cm}^{-1}$

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition. For a compound like **3-O-Methyltirotundin** ($\text{C}_{20}\text{H}_{30}\text{O}_6$), the expected $[\text{M}+\text{H}]^+$ ion would be observed at m/z 367.2064 in high-resolution positive-ion mode. Fragmentation patterns would reveal losses of functional groups such as water, methyl, and ester moieties.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for sesquiterpene lactones.

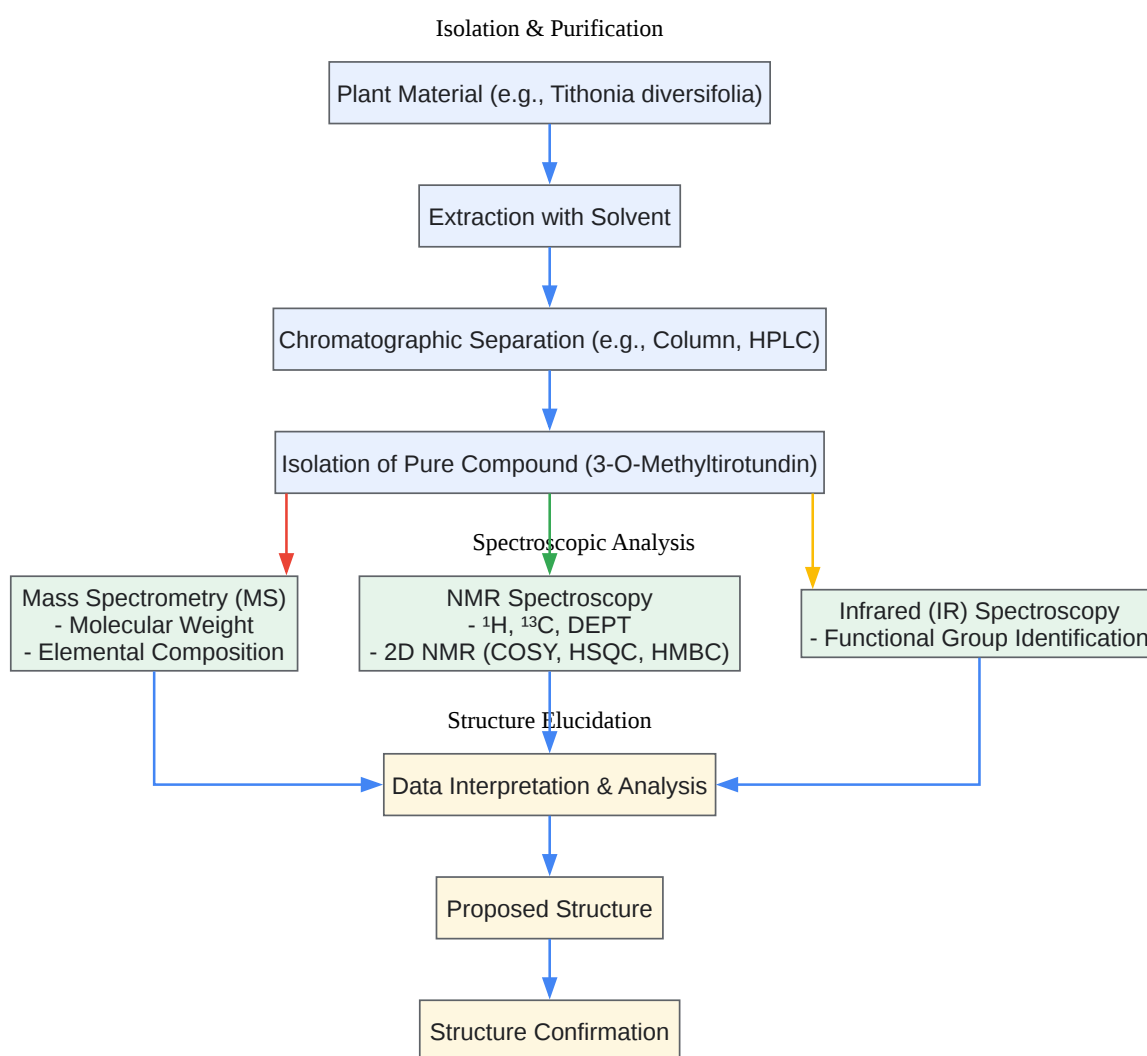
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on a 300, 500, or 600 MHz NMR spectrometer.^[5] The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.^[5]

Mass Spectrometry (MS): Mass spectra are often obtained using a mass spectrometer with an electrospray ionization (ESI) or fast atom bombardment (FAB) source. High-resolution mass spectra (HR-ESI-MS or HR-FAB-MS) are acquired to determine the elemental composition of the molecule and its fragments.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be prepared as a thin film on a KBr or NaCl plate, or as a KBr pellet. Spectra are typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **3-O-Methyltirobundin** using spectroscopic methods.



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General workflow for natural product spectroscopic analysis.

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